molecular formula C15H21BO4 B12980204 1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B12980204
M. Wt: 276.14 g/mol
InChI Key: LNRDXNZEAUTFGV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one , reflecting its methoxy-substituted aromatic ring, acetyl group, and tetramethyl dioxaborolane moiety. Alternative nomenclature includes 1-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone , with the CAS Registry Number 638214-65-0 and European Community (EC) Number 983-471-3 . The molecular formula C₁₅H₂₁BO₄ corresponds to a molar mass of 284.14 g/mol.

Structurally, the compound consists of three distinct regions:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron atom through chelation.
  • A 2-methoxyphenyl group providing electronic modulation to the aromatic system.
  • An acetyl substituent at the para position relative to the boronate ester, enabling further functionalization via ketone chemistry.

The presence of the dioxaborolane ring aligns with the general class of pinacol boronic esters , which are widely used in Suzuki-Miyaura cross-couplings due to their air stability and reactivity.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in transition-metal-catalyzed borylation methodologies developed in the early 21st century. A representative procedure involves the palladium-catalyzed coupling of 1-bromo-4-(cyclopropyloxy)benzene with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C, yielding the target boronate ester in 36% isolated yield after column chromatography. Key innovations enabling this synthesis include:

  • Use of Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) as a catalyst, which facilitates oxidative addition to aryl halides.
  • Employment of potassium acetate as a base to neutralize HBr byproducts.
  • Strategic selection of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) to enhance stability during purification.

Notably, tert-butyl nitrite and benzoyl peroxide have been utilized in related syntheses to generate aryl radicals that couple with boronates, as demonstrated in the preparation of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone . These methods underscore the compound’s role in streamlining access to complex biaryl structures for pharmaceutical research.

Structural Relationship to 1,3,2-Dioxaborolane Derivatives

This boronate ester shares critical structural motifs with other 1,3,2-dioxaborolane derivatives, as illustrated below:

Compound Name Key Structural Variation Application
1-Ethyl-3-(2-methoxy-4-(pinacolatoboryl)phenyl)urea Urea substituent instead of acetyl group Kinase inhibitor intermediates
(E)-4-[2-(pinacolatoboryl)phenyl]but-3-en-2-one α,β-unsaturated ketone backbone Conjugated diene synthesis
2-(4-Cyclopropoxyphenyl)-pinacol boronate Cyclopropoxy ether substituent Antibacterial agent precursors

The tetramethyl dioxaborolane ring system confers three advantages:

  • Steric protection of the boron atom, reducing hydrolysis susceptibility.
  • Crystallinity for straightforward purification via recrystallization.
  • Electron-donating methyl groups that modulate reactivity in cross-coupling reactions.

In contrast, the acetyl group at the para position introduces a site for nucleophilic additions or reductions, distinguishing this compound from simpler aryl boronates. For example, the ketone can be converted to secondary alcohols or alkyl chains while retaining the boronate functionality for subsequent Suzuki couplings. This dual reactivity underscores its utility in multistep synthetic routes.

Properties

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

1-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H21BO4/c1-10(17)11-8-7-9-12(13(11)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

LNRDXNZEAUTFGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Borylation of Aryl Halides

A widely employed method involves palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2pin2) as the boron source.

Typical Procedure:

  • Reagents: 2-methoxy-3-bromoacetophenone, bis(pinacolato)diboron, Pd(PPh3)4 catalyst, potassium acetate (KOAc) as base.
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours.
  • Workup: After reaction completion, the mixture is cooled, diluted with water and extracted with organic solvents. The crude product is purified by column chromatography.

This method yields this compound with good efficiency and high purity.

Continuous Flow Synthesis for Scale-Up

In industrial or larger-scale settings, continuous flow reactors are employed to enhance safety and reproducibility, especially due to the reactive nature of boronic esters and palladium catalysts.

  • Advantages: Improved heat and mass transfer, better control of reaction parameters, and safer handling of reactive intermediates.
  • Typical Setup: Continuous feeding of aryl halide, bis(pinacolato)diboron, catalyst, and base through a heated flow reactor.
  • Outcome: Consistent high yields with reduced reaction times.

Reaction Optimization and Conditions

Research indicates that the choice of base, solvent, and catalyst loading significantly affects the yield and purity of the product. For example:

Parameter Common Choice Effect on Reaction
Catalyst Pd(PPh3)4 (tetrakis) High activity, promotes efficient borylation
Base Potassium acetate (KOAc) Mild base, facilitates transmetalation step
Solvent THF or DMF Good solubility for reagents and catalyst
Temperature 80–100 °C Optimal for catalyst turnover and reaction rate
Reaction Time 6–12 hours Ensures complete conversion

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Pd-catalyzed borylation 2-methoxy-3-bromoacetophenone, B2pin2, Pd(PPh3)4, KOAc, THF, 90 °C, 8 h 75–85 High regioselectivity, clean reaction
Lithiation-borylation n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT 60–70 Requires strict temperature control
Continuous flow borylation Same as batch but in flow reactor 80–90 Enhanced safety and scalability

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The methoxy substituent at the ortho position can influence the electronic environment, facilitating regioselective borylation at the meta position.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The 2-methoxy-3-boronate substitution in the target compound introduces steric hindrance and electronic effects.
  • Boron Linkage : Ethyl-linked boron (e.g., ) may reduce steric strain compared to direct attachment, improving solubility. Conversely, vinyl-silyl-boron hybrids (e.g., ) enable stereoselective transformations.

Biological Activity

1-[2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one, also known as a boron-containing compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H19BO3
  • Molar Mass : 249.11 g/mol
  • CAS Number : 11390932

Synthesis

The compound is synthesized through a series of reactions that typically involve the use of boron reagents and methoxy-substituted phenols. The synthetic route often includes the formation of the dioxaborolane moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines.

CompoundCell LineGI50 (µM)Mechanism of Action
Compound AMDA-MB-435 (breast cancer)<0.01Induces apoptosis
Compound BHL-60 (leukemia)0.229Tubulin inhibition
Compound CU937 (leukemia)0.996Apoptotic pathway activation

Studies indicate that compounds with methoxy substitutions exhibit enhanced potency due to their ability to interact with cellular targets involved in cancer progression. For example, one study reported that a compound with a similar structure exhibited a GI50 value of <0.01 µM against multiple cancer cell lines, highlighting its potential as a therapeutic agent .

The mechanism by which these compounds exert their effects often involves modulation of key cellular pathways:

  • Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Activation of caspases has been observed in treated cells, indicating that these compounds may induce programmed cell death .

Study 1: Antiproliferative Activity

A study focused on various derivatives of boron-containing compounds demonstrated that modifications at specific positions on the phenyl ring significantly impacted their anticancer activity. The introduction of methoxy groups at the C–6 position was found to enhance activity compared to other substitutions .

Study 2: Apoptosis Induction

In another investigation involving human myeloid leukemia cell lines (HL-60 and U937), compounds similar to this compound were shown to increase the fraction of apoptotic cells significantly when treated with concentrations as low as 10 nM . This suggests a strong correlation between compound structure and apoptotic efficacy.

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